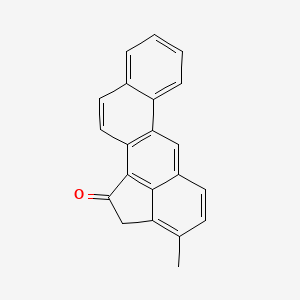

3-Methylcholanthrene-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methylcholanthrene-1-one, also known as this compound, is a useful research compound. Its molecular formula is C21H14O and its molecular weight is 282.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

3-Methylcholanthrene-1-one is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. It acts primarily as an agonist for the aryl hydrocarbon receptor (AhR), leading to various cellular responses, including the induction of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics.

Mechanism of Action:

- Aryl Hydrocarbon Receptor Activation: this compound binds to AhR, triggering a cascade of gene expressions involved in detoxification and cell cycle regulation.

- Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest through epigenetic modifications, particularly affecting histone acetylation and methylation patterns .

Carcinogenicity Studies

This compound is widely used to study the mechanisms of chemical carcinogenesis. It has been instrumental in developing animal models for cancer research, particularly in understanding how PAHs contribute to tumor formation.

Case Study:

- In experiments involving Fancd2-/- knockout mice, subcutaneous administration of 3-Methylcholanthrene resulted in tumor formation, providing insights into the genetic factors influencing susceptibility to PAH-induced cancers .

Toxicology and Pharmacology

The compound is also utilized to investigate the toxicological effects of PAHs on various organ systems. Research has demonstrated its protective effects against renal injury induced by other toxins.

Case Study:

- A study found that pretreatment with 3-Methylcholanthrene significantly reduced kidney toxicity from aristolochic acid (AAI) by inducing P450 1A enzymes, highlighting its potential therapeutic applications in preventing renal damage .

Metabolic Activation Studies

Research on the metabolic activation of this compound has revealed its mutagenic properties when metabolized by liver microsomes. This aspect is crucial for understanding how PAHs can lead to genetic mutations and cancer.

Findings:

- The compound was shown to be metabolically activated to forms that are highly mutagenic to bacterial and mammalian cells, indicating its role in initiating carcinogenic processes .

Data Tables

Propiedades

Número CAS |

3343-07-5 |

|---|---|

Fórmula molecular |

C21H14O |

Peso molecular |

282.3 g/mol |

Nombre IUPAC |

3-methyl-2H-benzo[j]aceanthrylen-1-one |

InChI |

InChI=1S/C21H14O/c1-12-6-7-14-10-18-15-5-3-2-4-13(15)8-9-16(18)21-19(22)11-17(12)20(14)21/h2-10H,11H2,1H3 |

Clave InChI |

MNJLMJJOUUALAQ-UHFFFAOYSA-N |

SMILES |

CC1=C2CC(=O)C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

SMILES canónico |

CC1=C2CC(=O)C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

Key on ui other cas no. |

3343-07-5 |

Sinónimos |

1-oxo-3-methylcholanthrene 3-methylcholanthrene-1-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.